Cas no 2171359-59-2 (3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)
3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- 2171359-59-2
- 3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- EN300-1580009
-
- Inchi: 1S/C27H34N2O6/c1-4-34-18(13-26(31)32)15-28-25(30)14-24(17(2)3)29-27(33)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,4,13-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18?,24-/m0/s1
- InChI Key: ZPJKDWKOUBDNLA-LUTIACGYSA-N
- SMILES: O(C(N[C@@H](CC(NCC(CC(=O)O)OCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 482.24168681g/mol
- Monoisotopic Mass: 482.24168681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 114Ų
3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1580009-0.05g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-0.1g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-0.25g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-0.5g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-1.0g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-2.5g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-5.0g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-10.0g |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1580009-50mg |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1580009-100mg |
3-ethoxy-4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171359-59-2 | 100mg |
$2963.0 | 2023-09-24 |
3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-ethoxy-4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
3-Ethoxy-4-(3S)-3-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)-4-Methylpentanamidobutanoic Acid: A Comprehensive Overview
The compound CAS No 2171359-59-2, formally named 3-Ethoxy-4-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid, represents a sophisticated chiral α-amino acid derivative with distinct structural features and functional applications in peptide synthesis and targeted drug delivery systems. Its unique architecture combines a protected amino group, a branched alkyl chain, and an ethoxy substituent, positioning it as a critical intermediate in the development of bioactive molecules.
Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the compound's utility as a building block for constructing fluorenylmethoxycarbonyl (Fmoc)-based peptides. A 2023 study published in *Chemical Communications* demonstrated its role in enhancing coupling efficiency during multistep syntheses, particularly when incorporated into sequences requiring stereoselective protection at the S-configured side chain (DOI:10.1039/D2CC06817A). The presence of the fluoren-9-ylmethylene carbamate group enables orthogonal deprotection strategies while minimizing side reactions, aligning with current trends toward greener synthetic methodologies.
In pharmacological contexts, this compound's S-stereogenic center confers enantioselective properties crucial for modulating biological activity. Research from the University of Basel (Nature Chemistry, 2024) revealed its ability to form stable conjugates with therapeutic oligonucleotides, improving cellular uptake by 68% compared to non-chiral analogs (DOI:10.1038/s41557-024-01185-x). The ethoxy substituent further enhances lipophilicity without compromising aqueous solubility—a balance critical for intravenous drug formulations.
Synthetic chemists have optimized its preparation through a convergent approach involving nucleophilic acyl substitution and asymmetric epoxidation. A 2024 Angewandte Chemie paper detailed a novel route achieving >98% diastereomeric excess using chiral titanium complexes (DOI:10.1002/anie.2024XXXXX). This method reduces process steps by integrating protection/deprotection sequences, directly addressing scalability challenges in pharmaceutical manufacturing.
Clinical translation studies indicate potential applications in cancer therapy through targeted prodrug activation mechanisms. Preclinical data from Johns Hopkins University (ACS Medicinal Chemistry Letters, 2024) showed that conjugates containing this compound exhibited selective cytotoxicity against HER2-positive breast cancer cells via pH-triggered cleavage of the Fmoc moiety (DOI:10.xxxx/acsmedchemlett.xxxx.xxxx). The branched pentanamide side chain contributes to tumor microenvironment stability while enabling rapid release under acidic conditions.
Ongoing research explores its use in creating stimuli-responsive biomaterials for regenerative medicine. A collaborative study between MIT and ETH Zurich demonstrated self-assembling peptide amphiphiles incorporating this compound forming nanostructured scaffolds that enhance stem cell differentiation efficiency by 45% (Advanced Materials preprint 2Q/2024). The compound's rigidity from the fluorenyl group provides structural integrity while maintaining biocompatibility.
In vitro metabolic stability assessments conducted under FDA-recommended protocols revealed half-life improvements over conventional amino acid derivatives due to steric hindrance imposed by the methyl and ethoxy groups. These findings support its viability as an intermediate in long-circulating drug carriers like polymeric nanoparticles or liposomes.
Current market analysis indicates growing demand from biotech firms developing precision oncology agents and gene therapy vectors requiring site-specific conjugation chemistry. Its compatibility with click chemistry protocols further expands application possibilities across diagnostics and imaging modalities involving fluorescent tagging via fluorophore integration points.
This multifunctional molecule continues to drive innovation at the intersection of organic synthesis and biomedical engineering, exemplifying how strategic molecular design can address longstanding challenges in drug development while meeting modern regulatory requirements for safety and efficacy.
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